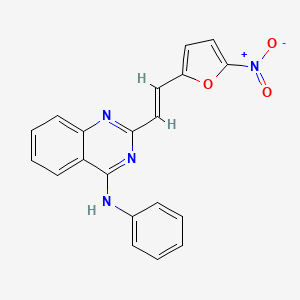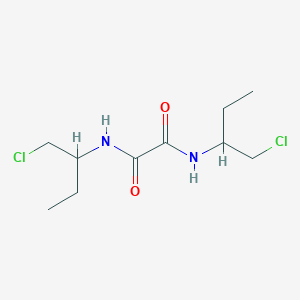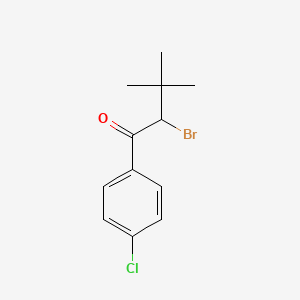
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is an organic compound that belongs to the class of alpha-bromoketones. This compound is characterized by the presence of a bromine atom at the alpha position relative to the ketone group, a chlorophenyl group, and two methyl groups on the butanone backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-one using bromine or a brominating agent such as ammonium bromide and oxone . The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-ol.
Oxidation: Formation of 1-(4-chlorophenyl)-3,3-dimethylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and as a precursor for other industrial compounds
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one involves its reactivity as an alpha-bromoketone. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The ketone group can undergo reduction or oxidation, leading to various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)propan-1-one
- 2-Bromo-4’-chloroacetophenone
Uniqueness
2-Bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one is unique due to the presence of two methyl groups on the butanone backbone, which can influence its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in chemical reactions and applications .
Eigenschaften
CAS-Nummer |
60851-33-4 |
|---|---|
Molekularformel |
C12H14BrClO |
Molekulargewicht |
289.59 g/mol |
IUPAC-Name |
2-bromo-1-(4-chlorophenyl)-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-12(2,3)11(13)10(15)8-4-6-9(14)7-5-8/h4-7,11H,1-3H3 |
InChI-Schlüssel |
CXYGGAVYHFQAHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(=O)C1=CC=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


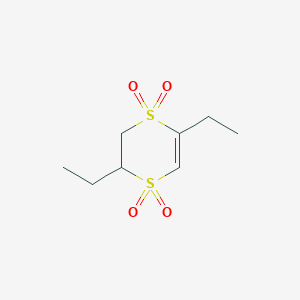

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
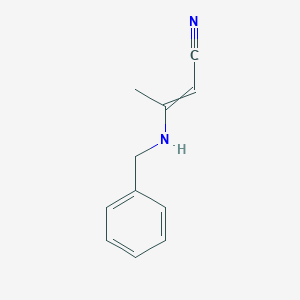
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
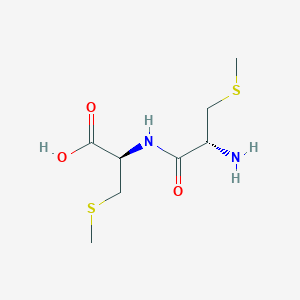
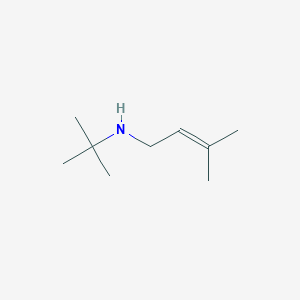


![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)
